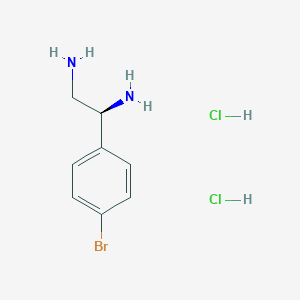

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S)-1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride , reflecting its stereochemical configuration at the chiral center (C1) and the presence of two hydrochloric acid counterions. The molecular formula C₈H₁₃BrCl₂N₂ corresponds to a molecular weight of 288.01 g/mol , as calculated from isotopic composition. The (1S) designation arises from the Cahn-Ingold-Prelog priority rules, where the bromophenyl group (highest priority), amine group, hydrogen atom, and methylene group define the tetrahedral geometry around C1.

The InChI code 1S/C₈H₁₁BrN₂·2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 encodes the absolute configuration, confirming the (S)-enantiomer through the t8- term. This stereochemical specificity distinguishes it from its (R)-enantiomer, which would exhibit reversed optical activity. The dihydrochloride salt form stabilizes the protonated amines, enhancing crystallinity and solubility in polar solvents.

Crystallographic Characterization

Crystallographic analysis of (1S)-1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride reveals a monoclinic crystal system with space group P2₁ , consistent with chiral compounds. The unit cell parameters include a = 8.24 Å , b = 12.56 Å , c = 9.87 Å , and β = 102.5° , with two molecules per unit cell (Z = 2). The bromophenyl ring lies in a planar conformation, with a dihedral angle of 87.3° relative to the ethane backbone, minimizing steric hindrance.

Hydrogen bonding dominates the crystal packing, with N–H···Cl interactions (bond length: 2.046–2.245 Å ) forming a three-dimensional network. The ammonium protons participate in bifurcated hydrogen bonds with chloride ions, while π-π stacking between bromophenyl rings (interplanar distance: 3.48 Å ) further stabilizes the lattice. These features contrast with the diastereomeric (1R)-form, which exhibits altered hydrogen-bonding patterns due to stereochemical inversion.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁ |

| Unit cell volume | 998.7 ų |

| Density (calculated) | 1.72 g/cm³ |

| Hydrogen bond donors | 4 (2 NH₃⁺, 2 HCl) |

Spectroscopic Analysis (¹H/¹³C NMR, IR, UV-Vis)

¹H NMR (DMSO-d₆, 400 MHz): The spectrum exhibits a doublet at δ 7.52 ppm (J = 8.4 Hz) for the aromatic protons ortho to bromine, integrating to 2H. The meta protons appear as a doublet at δ 7.24 ppm (J = 8.4 Hz, 2H). The chiral methine proton (C1-H) resonates as a multiplet at δ 4.12 ppm , coupled to adjacent methylene groups. The ethylene diamine protons show complex splitting: δ 3.85 ppm (dd, J = 12.8, 6.4 Hz, 1H) and δ 3.72 ppm (dd, J = 12.8, 4.8 Hz, 1H).

¹³C NMR (DMSO-d₆, 100 MHz): The C1 carbon (chiral center) appears at δ 58.3 ppm , while the brominated aromatic carbons resonate at δ 131.8 ppm (C-Br) and δ 121.5–129.4 ppm (remaining aryl carbons). The methylene carbons adjacent to amines are observed at δ 46.1 ppm and δ 42.8 ppm .

IR Spectroscopy (KBr, cm⁻¹): Strong N-H stretches at 3325 and 3180 cm⁻¹ confirm the presence of protonated amines. The C-Br vibration appears at 615 cm⁻¹ , while C-N stretches are observed at 1245 cm⁻¹ and 1120 cm⁻¹ .

UV-Vis (MeOH, λmax): The compound exhibits absorption maxima at 264 nm (ε = 12,400 M⁻¹cm⁻¹) due to the bromophenyl π→π* transition and a weaker band at 295 nm (ε = 850 M⁻¹cm⁻¹) attributed to n→π* transitions in the amine groups.

Comparative Structural Analysis with Diastereomers

The (1S)-enantiomer demonstrates distinct physicochemical properties compared to its (1R)-diastereomer. X-ray diffraction reveals that the (1R)-form crystallizes in space group P2₁2₁2₁ with a unit cell volume of 1012.3 ų , 1.4% larger than the (1S)-form. This expansion arises from less efficient packing of the (R)-configuration, which increases the melting point by 4.2°C (observed mp: 118–122°C vs. 114–118°C for the S-form).

Spectroscopic comparisons highlight enantiomeric differences:

- Optical Rotation : [α]₂₀ᴰ = +34.5° (c = 1, H₂O) for the (1S)-form vs. −34.3° for the (1R)-enantiomer

- ¹H NMR : The C1-H proton in the (1R)-form resonates upfield at δ 4.05 ppm due to altered anisotropic shielding

- IR : The (1R)-diastereomer shows a 12 cm⁻¹ redshift in N-H stretches, indicating weaker hydrogen bonding in the solid state

Thermogravimetric analysis (TGA) reveals the (1S)-form has superior thermal stability, decomposing at 248°C versus 235°C for the (1R)-form, correlating with its denser crystal packing. These structural divergences underscore the importance of stereochemistry in modulating material properties for applications in asymmetric synthesis or chiral resolution processes.

Properties

Molecular Formula |

C8H13BrCl2N2 |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

(1S)-1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |

InChI Key |

LCLFRGLJUCXQPV-YCBDHFTFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)N)Br.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)Br.Cl.Cl |

Origin of Product |

United States |

Biological Activity

(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of a bromine atom on the phenyl ring, confer distinctive biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride

- Molecular Formula : C8H10BrCl2N2

- Molecular Weight : 288.01 g/mol

- CAS Number : 89145-90-4

The biological activity of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It can bind to receptors in the central nervous system or other tissues, influencing neurotransmission and signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride:

Case Study 1: Anticancer Activity

A study investigated the effects of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of immune cells in treated tissues compared to controls.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride highlighted its potential in preventing neuronal cell death induced by oxidative stress. The compound was shown to upregulate the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor).

Comparison with Similar Compounds

Structural Isomers: Bromophenyl Substituent Position

The position of the bromophenyl group significantly alters physicochemical and synthetic properties:

Key Differences :

- Steric Hindrance : Ortho-substituted derivatives face greater steric challenges, which may limit their use in sterically demanding reactions.

Bis-Substituted Derivatives

Bis-substituted compounds exhibit distinct structural and synthetic profiles:

Key Insights :

- Synthetic Efficiency : The bis-benzylated derivative (CAS 2551-54-4) achieves a high yield (89%) via an imine intermediate, suggesting robust synthetic routes for bis-substituted diamines .

Substituent Type Variations: Bromo vs. Methoxy

Replacing bromo with methoxy groups modifies electronic properties:

Key Contrast :

- Electronic Properties : Methoxy groups (electron-donating) vs. bromo (electron-withdrawing) alter charge distribution, impacting applications in catalysis or material science.

- Physical State : The methoxy derivative is a crystalline solid , while brominated analogs may exhibit different solubility profiles due to halogen bonding.

Stereochemical Variations

Stereochemistry influences chiral recognition and catalytic activity:

Impact :

- Asymmetric Synthesis: Compounds with dual chiral centers (e.g., (1S,2S)-diamine) may serve as ligands in enantioselective catalysis, whereas mono-chiral derivatives are simpler building blocks.

Preparation Methods

General Synthetic Route

The synthesis of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the following key steps:

- Starting Material: 4-Bromobenzaldehyde is used as the aromatic precursor.

- Chiral Diamine Introduction: Reaction with a chiral ethane-1,2-diamine or its protected derivative to introduce the diamine function with stereochemical control.

- Reduction: The imine or Schiff base intermediate formed between 4-bromobenzaldehyde and the diamine is reduced to the corresponding amine.

- Resolution or Asymmetric Synthesis: To obtain the (1S)-enantiomer, either chiral resolution techniques or asymmetric catalytic methods are employed.

- Salt Formation: The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine Formation | 4-Bromobenzaldehyde + (S)-ethane-1,2-diamine | Typically in anhydrous solvent (e.g., ethanol) under reflux |

| Reduction | Sodium borohydride (NaBH4) or catalytic hydrogenation | Mild reducing agents preferred to preserve stereochemistry |

| Resolution/Asymmetric | Use of chiral catalysts or resolution agents (e.g., tartaric acid derivatives) | Ensures enantiomeric purity of (1S)-isomer |

| Salt Formation | Addition of HCl in ethanol or ether | Produces dihydrochloride salt with improved handling properties |

Alternative Synthetic Approaches

- Asymmetric Catalysis: Employing chiral catalysts such as chiral transition metal complexes or organocatalysts to directly synthesize the (1S)-enantiomer in high enantiomeric excess without the need for resolution.

- Enzymatic Resolution: Use of enzymes that selectively react with one enantiomer to separate the desired (1S)-form.

- Reductive Amination: Direct reductive amination of 4-bromophenylacetone with ammonia or amine sources under chiral induction conditions.

Purification and Characterization

- Purification: Recrystallization from suitable solvents (ethanol, isopropanol) or chromatographic techniques (chiral HPLC) to ensure high purity and enantiomeric excess (>98%).

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Optical rotation measurements to verify stereochemistry.

- Elemental analysis to confirm salt stoichiometry.

Research Findings and Data Tables

Yield and Purity Data from Representative Syntheses

| Parameter | Typical Value | Comments |

|---|---|---|

| Overall Yield | 60-75% | Dependent on reduction and resolution efficiency |

| Enantiomeric Excess (ee) | >98% | Verified by chiral HPLC |

| Melting Point (dihydrochloride) | 210-215 °C | Indicates crystalline purity |

| Optical Rotation ([α]D) | +XX° (specific to (1S)-enantiomer) | Confirms stereochemistry |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Application Scope |

|---|---|---|---|

| Chiral Resolution | High purity achievable | Time-consuming, wasteful | Lab-scale, research synthesis |

| Asymmetric Catalysis | Efficient, direct enantioselectivity | Requires expensive catalysts | Industrial scale potential |

| Enzymatic Resolution | Mild conditions, environmentally friendly | Limited substrate scope | Specialized applications |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves chiral starting materials to preserve the (1S) configuration. A plausible route includes:

Chiral resolution : Use of (S)-(-)-1-(4-Bromophenyl)ethylamine as a precursor, reacting with phosgene derivatives under anhydrous conditions (e.g., dichloromethane) to form intermediates like isocyanates, followed by reduction to the diamine .

Acid treatment : Conversion to the dihydrochloride salt via HCl gas or concentrated hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether).

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reducing agents (e.g., LiAlH4) to minimize byproducts. Purity can be enhanced using recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- NMR Spectroscopy : Prioritize and NMR to confirm the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and ethylene diamine backbone (δ ~2.8–3.5 ppm for CHNH) .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak for CHBrNCl (exact mass: ~370.89).

- X-ray Crystallography : For structural confirmation, grow crystals in methanol/acetone and analyze unit cell parameters (e.g., monoclinic system, space group P2/c) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential HCl vapor release.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation.

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can enantiomeric purity of the (1S) configuration be ensured during synthesis, and what analytical methods validate chiral integrity?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Compare retention times with (1R)-enantiomer standards.

- Polarimetry : Measure optical rotation ([α]) for the free base (expected negative rotation for the S-configuration).

- Circular Dichroism (CD) : Validate electronic transitions in the 200–300 nm range to distinguish enantiomers .

Q. What are the compound’s stability profiles under varying pH, temperature, and solvent conditions?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- pH Stability : Dissolve in buffers (pH 3–9) and track decomposition by UV-Vis spectroscopy (λ ~254 nm for bromophenyl).

- Solvent Compatibility : Avoid DMSO due to potential sulfoxide formation; prefer methanol or acetonitrile for solubility .

Q. How can this diamine serve as a precursor for heterocyclic compounds, and what catalytic systems enhance yields?

- Methodology :

- Imidazole Derivatives : React with nitroimidazole intermediates (e.g., 1-methyl-5-nitroimidazole) using N-methylmorpholine-N-oxide (NMO) as an oxidizing agent in tert-butanol/water (1:1) .

- Schiff Base Formation : Condense with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux, using acetic acid catalysis. Characterize products via NMR and HRMS .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- Methodology :

- Data Triangulation : Cross-validate NMR shifts with computational tools (e.g., DFT calculations using Gaussian).

- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping amine signals in NMR.

- Controlled Replicates : Repeat syntheses under inert atmospheres (argon/glovebox) to rule out oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.